molecular formula C23H32O3 B570550 [(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 37038-01-0

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B570550
CAS No.: 37038-01-0
M. Wt: 356.506
InChI Key: KZUTWNHELYXDCQ-CDXCJDFSSA-N
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Description

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Acetylation: Introduction of the acetyloxy group at the 17th position.

    Methylation: Addition of methyl groups at the 7th and 17th positions.

    Formation of the dienone structure: Introduction of double bonds at the 4th and 6th positions.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Selection of high-purity starting materials: .

    Optimization of reaction parameters: such as temperature, pressure, and reaction time.

    Purification steps: including recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or ketone-containing derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has been explored for various scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include:

    Activation of androgen receptors: .

    Regulation of gene transcription: .

    Modulation of protein synthesis and cellular functions: .

Comparison with Similar Compounds

Similar Compounds

    (17beta)-17-(Acetyloxy)-11,12-epoxyestr-4,9-diene-3-one: .

    (17beta)-17-(Acetyloxy)-5alpha,10-epoxyestran-3-one: .

Uniqueness

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural features, such as the presence of acetyloxy and methyl groups at particular positions and the dienone structure. These characteristics contribute to its distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-14-12-16-13-17(25)6-9-21(16,3)18-7-10-22(4)19(20(14)18)8-11-23(22,5)26-15(2)24/h12-13,18-20H,6-11H2,1-5H3/t18-,19-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUTWNHELYXDCQ-CDXCJDFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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